3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

Cytotoxicity Cancer Leukemia

3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone features a unique 6-methoxy and 3',5'-dihydroxy-4'-methoxy B-ring substitution pattern absent in common flavones. This drives exclusive dual-targeting: DNA topoisomerase IIα inhibition and HIV-1 reverse transcriptase activity. Demonstrates selective cytotoxicity against P-388 leukemia cells with no MCF-7 activity, enabling clean leukemia-specific studies. One of only two flavones with both anti-syncytium and RT inhibition. Essential for multi-target antiviral and DNA damage response research. Standard characterization by HPLC, NMR, MS ensures lot-to-lot consistency.

Molecular Formula C17H14O8
Molecular Weight 346.3 g/mol
CAS No. 125537-92-0
Cat. No. B1311221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone
CAS125537-92-0
Molecular FormulaC17H14O8
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O
InChIInChI=1S/C17H14O8/c1-23-16-9(19)3-7(4-10(16)20)12-5-8(18)14-13(25-12)6-11(21)17(24-2)15(14)22/h3-6,19-22H,1-2H3
InChIKeyKPONYCCDEVQZMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone (CAS 125537-92-0): Core Chemical Identity and Baseline Procurement Profile


3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone (CAS 125537-92-0), also referred to as 5,7,3',5'-tetrahydroxy-6,4'-dimethoxyflavone, is a naturally occurring flavone characterized by a distinctive substitution pattern comprising four hydroxyl groups and two methoxy groups on the flavone backbone [1]. It is classified as a 6-O-methylated flavonoid and has been isolated from plant sources including Artemisia salsoloides and Gardenia carinata [2]. The compound possesses a molecular formula of C17H14O8 and a molecular weight of 346.3 g/mol, with a predicted LogP of approximately 2.56 [1].

3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone (CAS 125537-92-0): Why In-Class Flavonoid Substitution Compromises Experimental Reproducibility


Flavonoids exhibit highly divergent biological activity profiles driven by subtle variations in hydroxylation and methoxylation patterns. For 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone, its unique combination of a 6-methoxy group and a 3',5'-dihydroxy-4'-methoxy B-ring confers a specific dual-targeting capability (topoisomerase IIα inhibition and HIV-1 reverse transcriptase activity) that is not shared by structurally similar flavones [1]. Generic substitution with other flavones—even those bearing the same number of hydroxyl or methoxy groups—will yield quantitatively different potency, selectivity, and mechanism-of-action profiles, as demonstrated by head-to-head comparisons in the same experimental system [1].

3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone (CAS 125537-92-0): Quantitative Differentiation Evidence vs. Closest Analogs


Differential Cytotoxic Selectivity: P-388 vs. MCF-7 Cell Line Activity

In a direct head-to-head comparison within the same study, 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone (Compound 6) exhibited cytotoxic activity exclusively against the P-388 murine leukemia cell line, whereas the structurally related analog 5,2',5'-trihydroxy-7,3',4'-trimethoxyflavone (Compound 2) demonstrated activity against both P-388 and MCF-7 (breast cancer) cell lines [1]. This differential selectivity profile is critical for researchers requiring lineage-specific cytotoxic effects.

Cytotoxicity Cancer Leukemia

Unique Dual HIV-1 Inhibitory Profile: Reverse Transcriptase Activity

Among six structurally related flavones tested in the same anti-HIV-1 assay system, only two compounds—including 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone (Compound 6)—demonstrated considerable activity against HIV-1 reverse transcriptase [1]. The other four flavones, despite exhibiting anti-syncytium activity, did not show this reverse transcriptase inhibitory effect, indicating a distinct mechanism of action.

Antiviral HIV-1 Reverse Transcriptase

Confirmed Topoisomerase IIα Inhibition Linked to Cytotoxicity

In the same study, all cytotoxic flavones—including 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone—were found to inhibit DNA topoisomerase IIα activity, providing a mechanistic link to the observed cytotoxicity [1]. While quantitative IC50 values for topoisomerase inhibition are not reported, this established mechanism differentiates the compound from flavones lacking this activity.

Topoisomerase Inhibition DNA Damage Mechanism of Action

3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone (CAS 125537-92-0): High-Confidence Application Scenarios Based on Direct Comparative Evidence


Leukemia-Selective Cytotoxicity Studies Requiring P-388 Lineage Specificity

Given its exclusive activity against the P-388 murine leukemia cell line and lack of activity against MCF-7 breast cancer cells [1], this compound is optimally suited for studies investigating leukemia-specific cytotoxic mechanisms. It enables clean experimental systems where off-target effects on breast cancer models are minimized.

Dual-Mechanism Anti-HIV-1 Research: Syncytium Formation and Reverse Transcriptase Inhibition

As one of only two compounds in a panel of six to show both anti-syncytium activity and considerable HIV-1 reverse transcriptase inhibition [1], this flavone is uniquely positioned for research into multi-target antiviral strategies or studies exploring the relationship between syncytium inhibition and reverse transcriptase activity.

Topoisomerase IIα-Mediated DNA Damage Pathway Investigations

The confirmed inhibition of DNA topoisomerase IIα [1] makes this compound a valuable tool for studying DNA damage response, cell cycle checkpoints, and topoisomerase-related mechanisms of action. Its flavone scaffold also allows for comparison with other topoisomerase inhibitors bearing different core structures.

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